molecular formula C18H13NO2S2 B1657746 10H-Phenothiazine, 3-(phenylsulfonyl)- CAS No. 58010-06-3

10H-Phenothiazine, 3-(phenylsulfonyl)-

Cat. No.: B1657746
CAS No.: 58010-06-3
M. Wt: 339.4 g/mol
InChI Key: UUNLUANMOSPSJL-UHFFFAOYSA-N
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Description

Overview of the Phenothiazine (B1677639) Heterocyclic System in Academic Research

The phenothiazine nucleus, a tricyclic structure with a sulfur and a nitrogen atom in the central ring, is a privileged scaffold in drug discovery and materials science. First synthesized in 1883, phenothiazine and its derivatives have demonstrated a remarkable range of biological activities, leading to their development as antipsychotic, antihistaminic, antiemetic, and antimicrobial agents. wikipedia.orgnih.govnih.gov The flexible "butterfly" conformation of the phenothiazine ring allows its derivatives to interact with a variety of biological targets. mdpi.com

Beyond its medicinal applications, the phenothiazine system is also of great interest in materials science due to its electron-donating properties. ontosight.ai This has led to the investigation of phenothiazine derivatives in the development of organic light-emitting diodes (OLEDs), solar cells, and as photoredox catalysts. acs.org The rich chemistry of the phenothiazine ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and biological properties. nih.gov

Significance of Sulfonylation in Phenothiazine Chemistry

Sulfonylation, the introduction of a sulfonyl group (-SO2-), is a key chemical modification in organic and medicinal chemistry. When applied to the phenothiazine scaffold, sulfonylation can significantly alter the molecule's physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, which can impact the electron density of the phenothiazine ring system. This, in turn, can influence the compound's reactivity, stability, and its interactions with biological macromolecules. rsc.org

From a synthetic perspective, the sulfonylation of phenothiazines can be achieved through various methods, including copper-catalyzed C-H sulfonylation. rsc.org This regioselective approach allows for the precise placement of the sulfonyl group on the phenothiazine nucleus, which is crucial for establishing structure-activity relationships. The resulting phenothiazine sulfonamides and sulfones have been explored for a range of biological activities, including antimicrobial properties. researchgate.net

Research Trajectory of 10H-Phenothiazine, 3-(phenylsulfonyl)- Derivatives

The synthesis of 10H-Phenothiazine, 3-(phenylsulfonyl)- itself has been a subject of academic research, with methods like the reaction of phenothiazine with benzenesulfonyl chloride in the presence of a catalyst being reported. This foundational work has paved the way for the exploration of its derivatives.

Research into derivatives of 10H-Phenothiazine, 3-(phenylsulfonyl)- has primarily focused on leveraging the established biological activities of the phenothiazine core and investigating how the introduction of the phenylsulfonyl group modulates these properties. The primary areas of investigation for these derivatives have been in the realms of antimicrobial and anticancer activities.

Detailed Research Findings:

Antimicrobial Activity: Building on the known antimicrobial properties of phenothiazines and sulfonamides, researchers have synthesized and evaluated phenothiazine-3-sulfonamide derivatives. These studies have shown that such compounds can exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The rationale behind this research is to combine the pharmacophores of phenothiazine and sulfonamide to create hybrid molecules with enhanced antimicrobial efficacy. researchgate.net

Anticancer Activity: Phenothiazine derivatives have been investigated for their potential as anticancer agents. ontosight.ainih.gov The introduction of a sulfonyl group can enhance the cytotoxic effects of the phenothiazine scaffold. While specific studies focusing solely on derivatives of 10H-Phenothiazine, 3-(phenylsulfonyl)- are not extensively documented in publicly available literature, the broader research on phenothiazine sulfones suggests that this class of compounds holds potential for further investigation in cancer research. The electron-withdrawing nature of the phenylsulfonyl group can influence the molecule's ability to interact with biological targets relevant to cancer progression.

The research trajectory for derivatives of 10H-Phenothiazine, 3-(phenylsulfonyl)- is still evolving. The initial synthesis of the parent compound has opened up avenues for the creation of a diverse library of analogs. Future research will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: To understand how modifications to the phenylsulfonyl group and the phenothiazine nucleus affect biological activity. researchgate.netnih.govnih.gov

Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where phenothiazines have shown promise, such as neurodegenerative diseases and inflammation. ontosight.ainih.gov

Development of Novel Synthetic Methodologies: To create more complex and diverse derivatives in an efficient manner.

Properties

CAS No.

58010-06-3

Molecular Formula

C18H13NO2S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-10H-phenothiazine

InChI

InChI=1S/C18H13NO2S2/c20-23(21,13-6-2-1-3-7-13)14-10-11-16-18(12-14)22-17-9-5-4-8-15(17)19-16/h1-12,19H

InChI Key

UUNLUANMOSPSJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and efficient route for the synthesis of complex phenothiazine (B1677639) derivatives. These techniques allow for precise control over reaction conditions, often leading to high yields and novel molecular structures under mild conditions.

Phenothiazin-5-ium Generation and Arylsulfinic Acid Reactivity

A key strategy in the electrochemical synthesis of phenothiazine derivatives is the generation of the highly reactive intermediate, phenothiazin-5-ium (PTZox). nih.govresearchgate.net This is achieved through the direct oxidation of phenothiazine (PTZ) in a water/acetonitrile (B52724) mixture. nih.govnih.gov The PTZox cation is a potent electrophile, making it highly susceptible to nucleophilic attack. nih.govresearchgate.net

In the presence of arylsulfinic acids, the electrochemically generated PTZox undergoes a reaction wherein the anion of the arylsulfinic acid (RSO₂⁻) attacks the cation. nih.gov This leads to the formation of an initial intermediate, 3-(arylsulfonyl)-10H-phenothiazine, following an aromatization step. nih.gov This process demonstrates a novel and efficient one-pot electrochemical methodology for creating new phenothiazine derivatives. nih.govbohrium.com The reaction is notable for its high atom economy and can be performed in a simple undivided cell at room temperature. nih.govresearchgate.net

Controlled Potential and Constant Current Techniques for Bis(phenylsulfonyl)-10H-phenothiazine Derivatives

The synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives has been successfully accomplished using both controlled potential and constant current electrochemical techniques. bohrium.com These methods provide a high degree of control over the reaction, enabling the synthesis of complex molecules. bohrium.com In these processes, two types of products are typically formed: phenothiazine-sulfonamide-sulfone derivatives, where one arylsulfonyl group attaches to the nitrogen atom and another to a carbon atom, and derivatives where both arylsulfonyl groups are attached to carbon atoms of the phenothiazine core. nih.gov

Voltammetric and controlled potential coulometric experiments are instrumental in these syntheses. bohrium.com The insolubility of the final bis(phenylsulfonyl)-10H-phenothiazine products is advantageous as it prevents their re-oxidation during the electrochemical process. bohrium.com This sustainable strategy avoids the need for hazardous oxidizing or reducing agents, highlighting the green chemistry aspects of this approach. nih.govresearchgate.net

Reaction Mechanism Elucidation in Electrochemical Processes

The mechanism for the electrochemical oxidation of phenothiazine in the presence of arylsulfinic acids has been proposed based on voltammetric and coulometric data. nih.govresearchgate.net The process begins with the two-electron, one-proton oxidation of phenothiazine to form the phenothiazin-5-ium cation (PTZox). nih.gov This is followed by a nucleophilic attack from the arylsulfinate anion, leading to the formation of 3-(arylsulfonyl)-10H-phenothiazine (INT1). nih.gov

Subsequent oxidation of INT1 forms a new cation (INT1ox). nih.gov Due to the electron-withdrawing nature of the arylsulfonyl group on one ring, the oxidation occurs on the other unsubstituted ring. nih.gov This is then followed by a second nucleophilic attack by another arylsulfinate anion, ultimately leading to the formation of bis(phenylsulfonyl)-10H-phenothiazine derivatives after a final oxidation and aromatization step. nih.gov Spectroscopic data of the resulting products have been used to support this proposed mechanism. researchgate.netbohrium.com

Targeted Chemical Derivatization Strategies

Beyond electrochemical synthesis, targeted chemical derivatization provides versatile pathways to functionalize the phenothiazine scaffold, enabling the introduction of diverse chemical moieties to tailor the molecule's properties.

Formation of Sulfonamide and Sulfonyl Chloride Intermediates

A common and effective strategy for derivatizing phenothiazines involves the creation of sulfonamide intermediates. For instance, 10-methyl-10H-phenothiazine can be treated with chlorosulfonic acid to yield 10-methyl-10H-phenothiazine-3-sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can then react with various amines or other nucleophiles. For example, reaction with ammonia (B1221849) can produce 10-methyl-10H-phenothiazine-3-sulfonamide. nih.gov This sulfonamide can then serve as a precursor for further functionalization, such as in Mannich reactions. nih.gov Another example involves the reaction of the sulfonyl chloride with sulphanilamide to produce 10-methyl-N-(4-sulfamoylphenyl)-10H-phenothiazine-3-sulfonamide. nih.gov

Hybridization with Diverse Heterocyclic Scaffolds (e.g., Chalcones, Pyrazoles, Thiazoles)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful tool in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. The phenothiazine nucleus is a prime candidate for such hybridization due to its well-established and diverse pharmacological profile. nih.gov

A prominent example of this approach is the incorporation of the phenothiazine scaffold with 1,2,3-triazole rings. nih.gov This hybridization aims to develop new classes of potent antimicrobial agents. In a comprehensive study, four sets of phenothiazine-triazole hybrids were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov This research underscores the utility of the molecular hybridization approach for leveraging the therapeutic potential of the phenothiazine core. nih.gov

While specific studies detailing the hybridization of the 10H-Phenothiazine, 3-(phenylsulfonyl)- moiety with chalcones, pyrazoles, or thiazoles are not extensively documented in the reviewed literature, the established success with triazole hybrids provides a strong rationale for exploring these other heterocyclic combinations. The synthetic principles demonstrated in the creation of phenothiazine-triazole compounds can be adapted to forge linkages with other heterocycles, opening avenues for new chemical entities with unique properties.

N-Alkylation and other Positional Modifications

Modifications to the phenothiazine core, particularly at the N-10 position, are fundamental in tuning the molecule's physicochemical and biological properties. N-alkylation has historically been a cornerstone of phenothiazine chemistry, leading to the development of numerous clinically significant drugs, including antihistaminic and anti-Parkinson agents. nih.gov

Synthetic strategies for N-alkylation often involve the reaction of the parent phenothiazine with various alkyl halides. scite.aichemrxiv.org A revisited approach to the N-alkylation of 2-methoxy-10H-phenothiazine focused on introducing a 3-dimethylaminopropyl group. scite.aichemrxiv.org This substituent is particularly valuable as it can be readily converted into cationic or zwitterionic side chains, enhancing the polarity and aqueous solubility of the hydrophobic phenothiazine scaffold. scite.aichemrxiv.org Other synthetic routes involve N-acylation with acyl chlorides, followed by the introduction of diverse alkylamine chains to yield a wide array of N-substituted phenothiazine 10-carboxamides. nih.gov These general methodologies are applicable to the 10H-Phenothiazine, 3-(phenylsulfonyl)- scaffold to generate novel derivatives.

Beyond N-alkylation, other positional modifications are crucial for functionalizing the phenothiazine ring system. A key transformation is the oxidation of the sulfur atom in the central thiazine (B8601807) ring. Treatment of phenothiazine derivatives with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) effectively converts the sulfide (B99878) to a sulfone, profoundly altering the electronic properties and geometry of the molecule. rsc.org This oxidation is the definitive step in forming the sulfonyl group central to the subject of this article.

Modification TypeReagents/MethodPurpose/OutcomeReference
N-AlkylationReaction with alkyl halides (e.g., 3-dimethylaminopropyl chloride)Introduction of side chains to modulate solubility and biological activity. nih.govscite.aichemrxiv.org
N-Acylation/AminationAcyl chlorides followed by reaction with alkylaminesSynthesis of diverse phenothiazine 10-carboxamides. nih.gov
S-Oxidationm-Chloroperbenzoic acid (m-CPBA)Conversion of the thiazine sulfur to a sulfone (SO₂) group. rsc.org

Photochemical Approaches to Sulfonylation

Conventional methods for the sulfonylation of phenothiazines often require harsh conditions. lookchem.com In contrast, photochemical approaches offer a greener and more controlled alternative for synthesizing sulfonylated phenothiazines. rsc.orgrsc.org A novel self-catalytic photochemical sulfonylation method has been developed that proceeds under visible-light irradiation without the need for an external photocatalyst or other additives. rsc.orgrsc.org

In this system, the phenothiazine substrate itself functions as a photosensitizer. rsc.orgrsc.org Upon irradiation with blue light (e.g., a 450 nm LED), the photoexcited phenothiazine can be oxidatively quenched by a sulfonyl chloride reagent. rsc.org This process facilitates a late-stage modification that is operationally simple and compatible with a broad range of functional groups, allowing for the synthesis of various mono- and di-sulfonylated phenothiazines in good yields. rsc.orgrsc.org This self-catalytic photochemical reaction represents a practical and environmentally friendly method for accessing valuable functionalized phenothiazine derivatives. rsc.org

ReactionKey FeaturesConditionsSignificanceReference
Self-Catalytic Photochemical SulfonylationPhenothiazine acts as both substrate and photosensitizer; no external catalyst needed.Visible light (e.g., 30 W 450 nm blue LED), acetonitrile solvent.Green, operationally simple, broad functional group tolerance, access to mono- and di-sulfonylated products. rsc.orgrsc.org

Characterization of Synthesized Compounds via Spectroscopic Techniques

The unambiguous structural elucidation of synthesized 10H-Phenothiazine, 3-(phenylsulfonyl)- derivatives relies on a suite of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for characterizing phenothiazine derivatives. nih.govresearchgate.net

¹H NMR : The aromatic region of the ¹H NMR spectrum typically shows complex multiplets corresponding to the protons on the fused benzene (B151609) rings. The chemical shifts and splitting patterns are influenced by the substitution pattern. For unambiguous identification, especially for phenothiazin-5-ium salts which can pose challenges, spectra of the reduced "leuco" forms are often recorded. nih.gov The addition of a reducing agent like hydrazine (B178648) hydrate (B1144303) in the NMR tube can improve the resolution of aromatic proton signals. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, which helps to confirm the proposed structures. nih.govresearchgate.net

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying key functional groups. For 3-(phenylsulfonyl) derivatives, the presence of the sulfone group is confirmed by strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.net

UV-Visible and Fluorescence Spectroscopy : These techniques are used to study the photophysical properties of the molecules. Phenothiazine derivatives typically exhibit characteristic absorption bands in the UV region corresponding to n-π* and π-π* transitions. nih.govmdpi.com The introduction of a sulfonyl group and other substituents can cause shifts in these absorption maxima. rsc.org

TechniqueInformation ObtainedRelevance to 10H-Phenothiazine, 3-(phenylsulfonyl)-Reference
¹H NMRProton environment, connectivity, and stereochemistry.Confirms aromatic substitution patterns and side-chain structures. nih.govresearchgate.netnih.gov
¹³C NMRCarbon skeleton and functional group positions.Verifies the overall molecular framework. nih.govresearchgate.net
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.Confirms molecular formula and structural integrity. nih.govresearchgate.net
FTIR SpectroscopyPresence of specific functional groups.Identifies characteristic sulfone (SO₂) stretching vibrations. researchgate.net
X-ray CrystallographyPrecise 3D molecular structure.Provides definitive proof of structure and conformation. rsc.org
UV-Vis SpectroscopyElectronic transitions and conjugation.Characterizes photophysical properties and the effect of substituents. nih.govrsc.orgmdpi.com

Structure Activity Relationship Sar Investigations of 10h Phenothiazine, 3 Phenylsulfonyl Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of phenothiazine (B1677639) derivatives can be significantly modulated by the nature and position of substituents on the tricyclic core and at the 10-position of the nitrogen atom. For analogs of 10H-Phenothiazine, 3-(phenylsulfonyl)-, SAR investigations have revealed critical insights into the structural requirements for desired biological effects.

Further substitutions on the phenylsulfonyl moiety or the phenothiazine core can fine-tune the activity. For instance, the addition of electron-donating or electron-withdrawing groups to the phenyl ring of the phenylsulfonyl substituent can alter the electronic distribution and, consequently, the binding affinity for specific receptors. The position of these substituents on the phenyl ring is also crucial, with ortho, meta, and para substitutions leading to different spatial arrangements and potential steric interactions.

Substitutions at other positions of the phenothiazine ring, such as the 2, 7, or 8-positions, can also influence biological activity. Small, lipophilic groups are often favored at the 2-position, as they can enhance potency.

The substituent at the 10-position of the phenothiazine nitrogen is another critical determinant of biological activity. Typically, a three-carbon chain connecting the nitrogen to a terminal amino group is optimal for many biological activities associated with phenothiazines. Variations in the length of this alkyl chain, as well as the nature of the terminal amino group (e.g., dimethylamino, piperazinyl), can significantly impact potency and selectivity.

Table 1: Influence of Substituents on the Biological Activity of 10H-Phenothiazine, 3-(phenylsulfonyl)- Analogs

Compound R1 (at 10-position) R2 (on phenylsulfonyl) Relative Biological Activity
1a -H -H Baseline
1b -(CH2)3N(CH3)2 -H +++
1c -(CH2)2N(CH3)2 -H ++
1d -(CH2)3-piperazine -H ++++
1e -(CH2)3N(CH3)2 4-Cl +++
1f -(CH2)3N(CH3)2 4-OCH3 ++

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and phenothiazine derivatives are no exception. The introduction of chiral centers into the analogs of 10H-Phenothiazine, 3-(phenylsulfonyl)- can lead to stereoisomers with distinct pharmacological profiles.

A chiral center can be introduced, for example, by branching in the alkyl chain at the 10-position or by substitution on the phenothiazine ring that results in atropisomerism. The differential activity of enantiomers often arises from their distinct interactions with chiral biological targets such as receptors and enzymes. One enantiomer may exhibit a higher affinity and/or efficacy for the target binding site, leading to the desired therapeutic effect, while the other may be less active or even contribute to off-target effects.

For instance, if a methyl group is introduced at the 2-position of the propyl chain at the 10-position of a 10H-Phenothiazine, 3-(phenylsulfonyl)- analog, it creates a chiral center. The resulting (R)- and (S)-enantiomers would be expected to exhibit different biological activities. It has been observed in other classes of phenothiazines that one enantiomer is often significantly more potent than the other. nih.gov This underscores the importance of stereospecific synthesis and testing of individual enantiomers during drug development.

Table 2: Stereochemical Influence on the Biological Activity of a Hypothetical Chiral Analog

Compound Stereochemistry Relative Biological Activity
2a Racemic mixture ++
2b (R)-enantiomer ++++
2c (S)-enantiomer +

Conformational Dynamics and Their Role in Bioactivity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The phenothiazine ring system is not planar but exists in a folded conformation along the nitrogen-sulfur axis. The degree of this folding, as well as the orientation of the substituent at the 10-position, can significantly influence biological activity.

The side chain at the 10-position is particularly important for receptor binding. Favorable Van der Waals interactions between the side chain and substituents on the phenothiazine ring can promote a specific conformation that mimics the endogenous ligand of the target receptor. For many phenothiazine-based drugs, the active conformation is one where the side chain is oriented towards the substituted ring. nih.gov

Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of phenothiazine analogs. These studies can help in designing new analogs with a higher propensity to adopt the bioactive conformation, thereby enhancing their potency and selectivity. The flexibility or rigidity of the side chain at the 10-position can also be a key factor; a more rigid side chain may pre-organize the molecule in the active conformation, leading to a lower entropic penalty upon binding.

Table 3: Conformational Effects on Receptor Binding Affinity

Compound Side Chain Conformation Receptor Binding Affinity (Ki)
3a Flexible Moderate
3b Conformationally restricted (towards unsubstituted ring) Low
3c Conformationally restricted (towards phenylsulfonyl-substituted ring) High

Mechanistic Elucidation of in Vitro Biological Activities

In Vitro Anticancer and Antiproliferative Mechanisms

Phenothiazine (B1677639) derivatives have demonstrated significant anticancer properties through a variety of mechanisms. nih.gov These compounds can induce programmed cell death, modulate critical intracellular signaling pathways, alter the cellular redox state, and overcome drug resistance, making them a subject of interest in oncology research.

Phenothiazine derivatives engage multiple pathways to induce programmed cell death in cancer cells. A key mechanism is the induction of apoptosis, or Type I programmed cell death. Certain novel phenothiazine analogs have been shown to induce apoptosis in cancer cell lines, confirmed by the cleavage of Caspase-3, a critical executioner enzyme in the apoptotic cascade.

Furthermore, derivatives of 10H-phenothiazine have been identified as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. These compounds demonstrate a strong inhibitory effect on ferroptosis, suggesting a therapeutic potential in conditions where this cell death pathway is implicated. The anti-ferroptotic action is linked to their antioxidant properties and the ability to prevent the accumulation of reactive oxygen species (ROS) from lipid oxidation. For instance, some derivatives have shown a more pronounced therapeutic effect than the well-known ferroptosis inhibitor Ferrostatin-1 (Fer-1) at the cellular level.

The anticancer activity of phenothiazines is also attributed to their ability to interfere with crucial intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Pathway : The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor central to inflammatory responses and cancer cell survival. Specific phenothiazine derivatives have been shown to inhibit the NF-κB signaling pathway. For example, compounds 20a and 21a were found to inhibit pNF-κB-p65, as demonstrated in dual-luciferase reporter assays and western blotting experiments in MDA-MB-231 breast cancer cells. nih.gov

KRAS Signaling : The KRAS protein is a key component of the RAS/MAPK pathway, and its mutation is a driver in many cancers. Nuclear Magnetic Resonance (NMR) studies have demonstrated that antipsychotic phenothiazine drugs, such as promazine (B1679182) and promethazine (B1679618), can directly bind to both wild-type and oncogenic forms of KRAS. The tricyclic phenothiazine ring associates with a hydrophobic pocket on the KRAS surface, representing a potential scaffold for developing new modulators of KRAS activity.

Protein Kinase C (PKC) : Phenothiazines are recognized as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. if-pan.krakow.pl This inhibition is linked to their chemical structure; derivatives with a chlorine atom at the C-2 position of the phenothiazine ring exhibit the greatest inhibitory potential against PKC. if-pan.krakow.pl By inhibiting PKC, these compounds can interfere with signaling pathways that promote tumor growth and proliferation. if-pan.krakow.plresearchgate.net

Phenothiazines can significantly influence the delicate balance of cellular redox homeostasis. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) compared to normal cells, a condition known as oxidative stress. frontiersin.org Phenothiazine derivatives have been reported to possess antioxidant properties that can mitigate this oxidative stress.

For example, the combination of chlorpromazine (B137089) and promethazine has been shown to protect against neuronal injury by reducing ROS accumulation. nih.gov This modulation of ROS is closely linked to their ability to inhibit ferroptosis, which is driven by iron-dependent lipid peroxidation. By reducing oxidative damage, these compounds can prevent this specific type of cell death. However, phenothiazines can also induce oxidative stress in cancer cells, either by generating ROS or by inhibiting antioxidant enzymes, which can contribute to their anticancer effects. frontiersin.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. Phenothiazines have been extensively studied as MDR modulators capable of reversing this resistance. brieflands.com

The mechanism involves the direct inhibition of efflux pump activity. mdpi.com Studies on Staphylococcus aureus have shown that phenothiazines like thioridazine, chlorpromazine, and fluphenazine (B1673473) can inhibit the NorA efflux pump in a dose-dependent manner. mdpi.com In cancer cells, phenothiazines sensitize resistant cells to conventional drugs by inhibiting P-glycoprotein, thereby increasing intracellular drug accumulation and enhancing apoptosis. brieflands.com This inhibitory action is multifactorial, involving not only direct interaction with the pump but also, in bacteria, the disruption of the proton motive force (PMF) that powers many efflux pumps. asm.orgnih.gov

Table 1: Efflux Pump Inhibition by Phenothiazine Derivatives in S. aureus

CompoundCell StrainEfflux Pump TargetIC₅₀ for Ethidium Efflux (% of MIC)Reference
ProchlorperazineSA-1199BNorA4-15% asm.org
trans(E)-FlupentixolSA-1199BNorA4-15% asm.org
Thioridazine-NorAReduces efflux by at least 50% mdpi.com
Chlorpromazine-NorAReduces efflux by at least 50% mdpi.com

Phenothiazine derivatives can exert their anticancer effects by directly targeting specific enzymes crucial for cancer cell survival and proliferation.

Caspase-3 : As a key executioner in apoptosis, the activation of Caspase-3 is a hallmark of this cell death pathway. Studies have shown that certain phenothiazine derivatives induce apoptosis, which is confirmed by the observed cleavage and activation of Caspase-3. nih.gov Furthermore, some phenothiazine-sulfonamide hybrids have been shown to induce apoptosis by up-regulating the pro-apoptotic protein Bax, down-regulating the anti-apoptotic protein Bcl-2, and activating the proteolytic caspase cascade. nih.gov

Aromatase : Aromatase is a critical enzyme in the biosynthesis of estrogens, which can stimulate the growth of hormone-responsive breast cancers. Novel phenothiazine hybrids incorporating a sulfonamide moiety have been developed as potent aromatase inhibitors. nih.govresearchgate.net In vitro studies demonstrated that these compounds can effectively inhibit aromatase, with some showing greater potency than the clinically used inhibitor letrozole. nih.gov

Table 2: Aromatase Inhibition by Phenothiazine-Sulfonamide Hybrids

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 31 (Phenothiazine-Sulfonamide Hybrid)Aromatase5.67 nih.gov
Compound 32 (Phenothiazine-Sulfonamide Hybrid)Aromatase6.7 nih.gov
Letrozole (Reference Drug)Aromatase29.5 nih.gov

In Vitro Antimicrobial Activity Mechanisms

Beyond their anticancer properties, phenothiazines possess inherent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria. nih.goviiarjournals.orgnih.gov Their primary mode of action is the disruption of bacterial defense mechanisms, particularly efflux pumps.

Efflux pumps are a major cause of antibiotic resistance, as they expel antimicrobial agents from the bacterial cell before they can reach their target. nih.gov Phenothiazines act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics. mdpi.com This has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Burkholderia pseudomallei) bacteria. mdpi.com

The mechanism of efflux pump inhibition appears to be multifaceted. It can involve a direct interaction with the pump protein itself. asm.org Additionally, for pumps that are dependent on the proton motive force (PMF), such as those in the RND family, phenothiazines can disrupt the proton gradient across the bacterial membrane, thereby cutting off the energy supply for the pump. mdpi.comnih.gov This effect is often pH-dependent. nih.gov By inhibiting these pumps, phenothiazines increase the intracellular concentration of antibiotics, re-sensitizing resistant bacteria and producing a synergistic effect. nih.govmdpi.com

Antibacterial Action against Specific Pathogens (e.g., P. aeruginosa, E. coli, S. aureus)

Phenothiazine derivatives have demonstrated notable antibacterial properties. nih.gov Hybrids combining the phenothiazine core with a 1,3,4-thiadiazole (B1197879) ring have shown good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov The mechanism of action for many phenothiazines involves the inhibition of multidrug efflux pumps, which are proteins bacteria use to expel antibiotics, thereby restoring the efficacy of common antimicrobial agents. nih.govdntb.gov.ua

In S. aureus, phenothiazines and related compounds can inhibit proton motive force (PMF)-dependent efflux pumps like NorA. nih.gov This inhibition appears to be multifactorial, involving not only a reduction in the transmembrane potential but possibly a direct interaction with the pump itself. nih.gov For other pathogens like Acinetobacter baumannii, phenothiazine derivatives such as chlorpromazine have been shown to inhibit growth and biofilm formation. The proposed mechanism includes the promotion of reactive oxygen species (ROS) production, which leads to subsequent cell membrane and DNA damage. nih.gov

While specific data for 3-(phenylsulfonyl)-10H-phenothiazine is not detailed, studies on phenothiazine-3-sulphonamide derivatives show promising bactericidal activity. The minimum inhibitory concentration (MIC) values for these related compounds have been determined against several pathogens. researchgate.netresearchgate.net

Table 1: In Vitro Antibacterial Activity of Phenothiazine Derivatives

PathogenCompound TypeActivity MetricResultReference
Staphylococcus aureusPhenothiazine-3-sulphonamide DerivativesMIC1.0 - 3.5 mg/L researchgate.net
Escherichia coliPhenothiazine-3-sulphonamide DerivativesMIC1.0 - 3.5 mg/L researchgate.net
Acinetobacter baumanniiChlorpromazine (a phenothiazine derivative)MIC0.05 - 0.6 g/L nih.gov

Antifungal Activities

The phenothiazine scaffold is also associated with significant antifungal effects. The mechanism of antifungal action is often linked to the antagonism of calmodulin, a key calcium-binding protein involved in fungal growth and signaling pathways. nih.gov Research on bioactive fluorinated 10H-phenothiazines and their sulfone derivatives has confirmed their potential as antifungal agents. researchgate.net Similarly, studies on phenothiazine-3-sulphonamide derivatives reported fungicidal activity against Aspergillus fumigatus. researchgate.netresearchgate.net Thioxanthones, which are bioisosteres of phenothiazines, have also been investigated as antifungal agents, with mechanisms targeting the fungal cell membrane's structural integrity and inhibiting virulence factors like biofilm formation. mdpi.com

Antimalarial Mechanisms (e.g., Falcipain Cysteine Protease Inhibition)

Phenothiazine derivatives have been identified as potential antimalarial agents. nih.govnih.gov One of the primary mechanisms is the inhibition of falcipain, a cysteine protease found in Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govacs.org During its life cycle within human red blood cells, the parasite degrades hemoglobin for essential amino acids using a series of proteases, including falcipain-2 and falcipain-3. edgccjournal.orgdntb.gov.ua By inhibiting these crucial enzymes, phenothiazines disrupt the parasite's ability to obtain nutrients, effectively blocking its development. nih.govacs.orgbohrium.com It has been proposed that these compounds may exert their antimalarial effects through a dual mechanism, which includes but is not limited to falcipain inhibition. nih.govacs.org

Antitubercular Activity (e.g., M. tuberculosis NDH-2 Inhibition)

A significant body of research points to the efficacy of phenothiazines against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.govresearchgate.net The primary molecular target is believed to be the type II NADH:quinone oxidoreductase (NDH-2), an essential enzyme in the mycobacterial respiratory chain. nih.govnih.govresearchgate.net Mtb contains two main type II NADH dehydrogenase enzymes, Ndh and NdhA, both of which are inhibited by phenothiazines. nih.gov

Inhibition of NDH-2 disrupts the electron transport chain, leading to a reduction in ATP synthesis and perturbation of the intracellular NADH/NAD+ balance. nih.govrsc.org This disruption is bactericidal. nih.gov A positive correlation has been observed between the inhibition of recombinant NDH-2 and the killing of aerobically cultured Mtb. nih.govresearchgate.net Furthermore, phenothiazines show enhanced potency under hypoxic (low oxygen) conditions, which is relevant for targeting dormant or persistent bacilli within the host. nih.gov

Table 2: Inhibition of M. tuberculosis NDH-2 by Phenothiazine Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
TrifluoperazineRecombinant Ndh~10 nih.gov
ChlorpromazineRecombinant Ndh~10 nih.gov
ThioridazineRecombinant Ndh~10 nih.gov

Broader Enzyme Inhibition Profiles

Beyond their anti-infective properties, phenothiazine derivatives interact with a range of host enzymes, indicating a broad biological activity profile.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govunifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer. nih.govnih.gov While the classic CA inhibitors are sulfonamides that bind directly to the catalytic zinc ion, other classes of compounds can inhibit the enzyme through different mechanisms. unifi.itresearchgate.net Phenols, for example, are known to anchor to the zinc-coordinated water molecule within the enzyme's active site rather than binding the metal directly. researchgate.net Although specific studies on 10H-Phenothiazine, 3-(phenylsulfonyl)- as a carbonic anhydrase inhibitor are not available, the presence of the sulfonyl group suggests a potential for interaction, as benzenesulfonamide (B165840) derivatives are a well-established class of CA inhibitors. nih.govnih.gov

Cholinesterase Modulatory Activities

Phenothiazines are well-known for their neurological effects, which include the modulation of cholinergic signaling. nih.gov Several derivatives have been reported to inhibit cholinesterases, such as acetylcholinesterase (AChE). moca.net.uanuph.edu.ua The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic activity. Generally, many phenothiazine compounds are reported to be selective inhibitors of butyrylcholinesterase. moca.net.ua Studies on novel synthesized phenothiazines have confirmed their ability to modulate cholinesterase activity in various cell lines, identifying them as potentially safe and effective cholinesterase modulators. nih.gov

Advanced Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for analyzing the conformational landscape and electronic properties of complex heterocyclic systems like phenothiazine (B1677639) derivatives. nih.govresearchgate.net

For 10H-Phenothiazine, 3-(phenylsulfonyl)-, DFT calculations are crucial for optimizing its three-dimensional geometry. The core phenothiazine ring is not planar but adopts a characteristic folded "butterfly" conformation along the N-S axis. researchgate.net DFT can precisely calculate the dihedral angle of this fold, which is known to be influenced by the nature and position of substituents. The bulky and strongly electron-withdrawing phenylsulfonyl group at the C3 position is expected to significantly impact this conformation, as well as the orientation of the phenyl ring relative to the phenothiazine core.

Furthermore, DFT is employed to analyze key electronic properties that govern reactivity. These include the distribution of electron density, the molecular electrostatic potential (MESP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The MESP map visually identifies electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. In 10H-Phenothiazine, 3-(phenylsulfonyl)-, the sulfonyl group creates a significant electron-deficient area, while the phenothiazine ring remains relatively electron-rich, influencing its interaction with other molecules. scispace.com

A recent study detailed the synthesis of related bis(phenylsulfonyl)-10H-phenothiazine derivatives, providing spectroscopic data that can be correlated with DFT findings. nih.gov For instance, the calculated vibrational frequencies from DFT can be compared with experimental IR spectra to validate the computed structure. researchgate.net

Table 1: Key Electronic Properties of Phenothiazine Derivatives Calculated by DFT

This table presents typical parameters obtained from DFT calculations for substituted phenothiazines to illustrate the expected impact of the phenylsulfonyl group. Exact values for 10H-Phenothiazine, 3-(phenylsulfonyl)- would require specific computation.

PropertyDescriptionExpected Influence of 3-(phenylsulfonyl)- Group
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Lowered energy due to strong electron-withdrawing effect.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Significantly lowered energy, increasing electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy.Reduced gap, suggesting higher reactivity and a red-shift in UV-Vis absorption.
Dipole Moment Measure of the overall polarity of the molecule.Increased dipole moment due to asymmetric electron distribution.
MESP Minimum Region of most negative electrostatic potential (electron-rich).Located on the phenothiazine ring, but reduced in intensity.
MESP Maximum Region of most positive electrostatic potential (electron-poor).Located around the sulfonyl group and its adjacent protons.

Molecular Orbital Theory in Structure-Activity Correlation

Molecular Orbital (MO) theory provides a framework for understanding how electronic structure correlates with biological activity. niscpr.res.in The frontier orbitals, HOMO and LUMO, are particularly important in this context. The energy and localization of these orbitals are critical for the formation of charge-transfer complexes and covalent interactions with biological targets. scispace.com

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich tricyclic ring system, reflecting its electron-donating capabilities. The LUMO distribution, however, is highly sensitive to the nature of substituents. mdpi.com In 10H-Phenothiazine, 3-(phenylsulfonyl)-, the potent electron-withdrawing nature of the phenylsulfonyl group is expected to cause the LUMO to be significantly localized on the substituent and the adjacent benzene (B151609) ring of the phenothiazine core.

The energy gap between the HOMO and LUMO is a key descriptor in structure-activity relationship (SAR) studies. A smaller energy gap generally implies higher chemical reactivity and greater ease of electronic excitation. researchgate.net By modulating this gap, substituents can fine-tune the molecule's redox properties and its ability to engage in charge-transfer interactions, which are often crucial for pharmacological activity. niscpr.res.in Computational studies on various phenothiazines have successfully used MO calculations to build regression models that correlate electronic parameters with observed antipsychotic or other biological activities. niscpr.res.in

In Silico Drug Design and Molecular Docking Studies

In silico drug design leverages computational methods to identify and optimize potential drug candidates, thereby accelerating the discovery process and reducing costs. These techniques are widely applied to phenothiazine scaffolds to explore their therapeutic potential. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the drug candidate) when bound to a specific protein target. orientjchem.org This method models the interactions between the ligand and the active site of the receptor, calculating a scoring function that estimates the binding affinity. nih.gov

For 10H-Phenothiazine, 3-(phenylsulfonyl)-, docking studies can be performed against various known targets of the phenothiazine class, such as dopamine (B1211576) receptors, acetylcholinesterase, or microbial enzymes. bilkent.edu.tr The docking simulation would predict how the molecule fits into the receptor's binding pocket. The phenylsulfonyl group would play a critical role in these interactions:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming strong interactions with donor residues (e.g., Arginine, Lysine) in the active site.

Pi-Interactions: The multiple aromatic rings (two in the phenothiazine core and one in the phenylsulfonyl substituent) can engage in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

The calculated binding energy from these simulations provides a quantitative estimate of binding affinity, allowing for the ranking of different derivatives and guiding the selection of compounds for synthesis and experimental testing. researchgate.net

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.

In a ligand-based approach, 10H-Phenothiazine, 3-(phenylsulfonyl)- could serve as a template molecule. The algorithm would then search databases like ZINC or PubChem for compounds that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov This method is effective for discovering structurally novel compounds that retain the key interaction features of the original template.

In structure-based virtual screening, a library of compounds is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity or docking score. This approach has been successfully used with the phenothiazine scaffold to identify potent inhibitors for targets such as trypanothione (B104310) reductase in parasites. nih.gov Using 10H-Phenothiazine, 3-(phenylsulfonyl)- as a starting point, analogs with modifications to the phenyl ring or the phenothiazine core could be screened to identify derivatives with enhanced potency and selectivity.

De novo design is a more advanced computational strategy where novel molecular structures are built from scratch or by growing fragments within the constraints of a target's binding site. mdpi.com This approach aims to create idealized ligands with optimal complementarity to the receptor.

Starting with the 10H-Phenothiazine, 3-(phenylsulfonyl)- core placed within a target's active site, de novo design algorithms can suggest novel substituents or modifications. For example, the algorithm might identify an unoccupied hydrophobic pocket near the phenylsulfonyl group and suggest adding an alkyl or halogen substituent to the phenyl ring to fill this pocket and increase binding affinity. Similarly, it could propose replacing the phenyl ring with a different aromatic system to optimize pi-stacking interactions. This powerful technique facilitates the rational design of next-generation derivatives with highly tailored and optimized properties.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of phenothiazine (B1677639) compounds often involves methods like the cyclization of diphenylthio compounds or the Smiles rearrangement, which can require high temperatures or multiple steps. researchgate.netgoogle.comgoogle.com Current research is focused on developing more efficient, sustainable, and economically viable synthetic routes.

A significant advancement is the exploration of electrochemical methods. researchgate.netnih.gov A novel and simple electrochemical methodology has been established for the synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives, which shares structural similarities with 10H-Phenothiazine, 3-(phenylsulfonyl)-. researchgate.net This process involves the direct oxidation of phenothiazine in a water/acetonitrile (B52724) mixture using a simple cell with a commercial carbon anode and a stainless steel cathode. researchgate.netnih.gov The key advantages of this method are its mild reaction conditions, operation at room temperature, and high atom economy, representing a sustainable "green chemistry" approach. researchgate.netnih.gov

Other modern synthetic strategies being explored for phenothiazine derivatives include:

Palladium-Catalyzed Reactions : N-phenylphenothiazines have been synthesized using a palladium catalyst (Pd2dba3) with a phosphonium (B103445) salt ligand ((t-Bu)3PHBF4). chemicalbook.com This reaction proceeds under reflux conditions and demonstrates high yields. chemicalbook.com

Copper-Catalyzed Synthesis : A novel method utilizes a copper or copper salt/N-alkoxy-1H-pyrrole amide system to catalyze the synthesis of phenothiazines from benzothiazole (B30560) derivatives and o-iodobromobenzene derivatives. google.com This approach is notable for its relatively low reaction temperatures (50–110°C) and the use of polyethylene (B3416737) glycol as a green solvent. google.com

Oxidation of Phenothiazines : The synthesis of 10H-phenothiazine sulfone derivatives, the class to which 10H-Phenothiazine, 3-(phenylsulfonyl)- belongs, can be achieved through the direct oxidation of the corresponding 10H-phenothiazine using 30% hydrogen peroxide in glacial acetic acid. researchgate.net

These methodologies offer promising avenues for the large-scale, environmentally friendly, and cost-effective production of 10H-Phenothiazine, 3-(phenylsulfonyl)- and its analogs.

Synthetic Method Key Features Advantages Reference
Electrochemical Synthesis Constant current, simple cell, carbon anode, water/acetonitrile mixture.Sustainable, mild conditions, room temperature, high atom economy. researchgate.netnih.gov
Palladium-Catalyzed Coupling Pd2dba3 catalyst, (t-Bu)3PHBF4 ligand, toluene (B28343) solvent.High yields (e.g., 97% for 10-Phenyl-10H-phenothiazine). chemicalbook.com
Copper-Catalyzed Synthesis Copper catalyst, N-alkoxy-1H-pyrrole amide ligand, polyethylene glycol solvent.Lower reaction temperatures, short reaction times, use of a green solvent. google.com
Direct Oxidation 30% Hydrogen peroxide in glacial acetic acid.Direct route to sulfone derivatives. researchgate.net

Advanced Mechanistic Characterization at Molecular and Cellular Levels

Understanding the precise mechanisms by which 10H-Phenothiazine, 3-(phenylsulfonyl)- exerts its biological effects is crucial for its development as a therapeutic agent. Research into the broader class of phenothiazines has revealed a variety of mechanisms, suggesting that the phenylsulfonyl derivative may act through multiple pathways. nih.gov

Future research will likely focus on detailed mechanistic studies for 10H-Phenothiazine, 3-(phenylsulfonyl)-, including:

Electrochemical Behavior : The mechanism of phenothiazine oxidation in the presence of arylsulfinic acids has been proposed based on voltammetric and coulometric experiments, providing a framework for understanding the compound's redox properties and potential role in biological systems. researchgate.net

Anticancer Mechanisms : Phenothiazines have been shown to induce antiproliferative effects through various mechanisms such as the modulation of autophagy, disruption of cell membranes, inhibition of efflux pumps, and induction of calcium overload. nih.gov Specific to sulfone derivatives, they have been investigated for their antimicrobial and anticancer activities. researchgate.netnih.gov Future studies would aim to pinpoint which of these pathways are specifically modulated by the 3-(phenylsulfonyl) substitution.

Enzyme Inhibition : Protein kinase C (PKC) has been identified as a target for some phenothiazines. nih.gov Detailed kinetic studies are needed to determine if 10H-Phenothiazine, 3-(phenylsulfonyl)- acts as an inhibitor of PKC or other kinases, and to characterize the nature of this inhibition (e.g., competitive, noncompetitive). nih.gov

Advanced techniques such as proteomics, transcriptomics, and metabolomics will be instrumental in building a comprehensive picture of the cellular response to treatment with this compound, identifying its direct binding partners and downstream signaling effects.

Development of Predictive Computational Models for Structure-Activity Relationships

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool in drug discovery. These models help to predict the biological activity of novel compounds based on their physicochemical properties and structural features, thereby streamlining the design and synthesis of more potent and selective analogs.

For phenothiazine derivatives, QSAR models have been successfully developed to predict their cytotoxicity and activity in overcoming multi-drug resistance (MDR). researchgate.net These models often use a combination of molecular descriptors such as:

E LUMO : Energy of the Lowest Unoccupied Molecular Orbital.

Log P : The logarithm of the partition coefficient, indicating hydrophobicity.

HE : Hydration Energy.

MR : Molar Refractivity.

MV : Molecular Volume.

MW : Molecular Weight. researchgate.net

Future research will focus on developing specific QSAR models for 10H-Phenothiazine, 3-(phenylsulfonyl)- and its analogs. mdpi.com By synthesizing a library of related compounds and evaluating their biological activities, researchers can build robust models to identify the key structural features of the phenylsulfonyl group and the phenothiazine core that govern activity. Molecular docking simulations, which predict the binding orientation and affinity of a molecule to a specific protein target, will also be crucial. researchgate.net Such studies have already been used to investigate the interaction of phenothiazines with targets like cholinesterases, providing insights that can guide the rational design of new derivatives. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While phenothiazines are historically known for their antipsychotic effects, research continues to uncover a much broader therapeutic potential. nih.gov The unique structure of 10H-Phenothiazine, 3-(phenylsulfonyl)- may confer novel activities or enhanced potency against a range of biological targets.

Emerging areas of therapeutic exploration for phenothiazine derivatives, which represent future avenues for 10H-Phenothiazine, 3-(phenylsulfonyl)-, include:

Oncology : Phenothiazines have shown anticancer activity against various cancer cell lines, including glioblastoma, leukemia, and breast cancer. mdpi.com They can also sensitize multi-drug resistant (MDR) cancer cells to conventional chemotherapeutic agents. nih.gov The phenylsulfonyl group may enhance these properties, making it a candidate for development as an anticancer agent or an MDR modulator.

Infectious Diseases : The phenothiazine nucleus is a component of compounds with antibacterial and antifungal properties. researchgate.netnih.gov Research into phenothiazine-sulfonamide hybrids suggests that this combination can lead to potent antimicrobial agents. researchgate.net This makes 10H-Phenothiazine, 3-(phenylsulfonyl)- a promising lead for developing new treatments for bacterial and fungal infections.

Neurodegenerative Diseases : Some phenothiazine derivatives can modulate the activity of cholinesterases, enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov In silico screening has identified cholinesterases as potential targets for this class of compounds, opening the door for investigating 10H-Phenothiazine, 3-(phenylsulfonyl)- for neuroprotective applications. nih.gov

Antioxidant Activity : The phenothiazine core structure can act as an antioxidant. nih.gov This property is potentially relevant for treating diseases associated with oxidative stress.

The exploration of these and other potential applications will be driven by high-throughput screening, in silico target prediction, and a deeper understanding of the compound's mechanism of action at the molecular level.

Q & A

Q. What are the common synthetic routes for 3-(phenylsulfonyl)-10H-phenothiazine derivatives?

The synthesis often involves coupling reactions to introduce functional groups. For example, Sonogashira coupling is used to attach ethynyl groups to the phenothiazine core. A typical protocol involves reacting 10-ethynyl-10H-phenothiazine with aryl halides (e.g., 1-iodo-4-nitrobenzene) in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a THF/triethylamine solvent system. Reaction optimization includes stirring for 20 hours, followed by purification via gel permeation chromatography .

Q. How is the molecular structure of 3-(phenylsulfonyl)-10H-phenothiazine characterized?

Structural elucidation combines X-ray crystallography, NMR, and mass spectrometry (MS). X-ray diffraction reveals triclinic crystal systems (space group P1) with unit cell parameters (e.g., a=8.1891a = 8.1891 Å, b=8.2417b = 8.2417 Å, c=12.813c = 12.813 Å) and torsional angles critical for confirming non-planar conformations . 1^1H NMR in CDCl3_3 (δ = 7.10–8.21 ppm) and MS (e.g., m/z 384.0568 for derivatives) validate purity and substituent integration .

Q. What safety protocols are recommended for handling phenothiazine derivatives?

Key precautions include using personal protective equipment (PPE), avoiding inhalation/contact with skin, and working in a fume hood. Phenothiazine derivatives may pose hazards under prolonged exposure; consult safety data sheets (SDS) for specific handling and disposal guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-(phenylsulfonyl)-10H-phenothiazine derivatives?

Low yields (e.g., 6.9% in Sonogashira coupling) may arise from catalyst deactivation or side reactions. Optimization strategies include:

  • Catalyst screening : Testing Pd(0)/Cu(I) ratios or alternative catalysts (e.g., PdCl2_2).
  • Solvent effects : Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Heating to 60–80°C to accelerate coupling while minimizing decomposition .

Q. How do computational methods aid in predicting electronic properties of 3-(phenylsulfonyl)-10H-phenothiazine?

Density Functional Theory (DFT) simulations model electronic transitions and charge distribution. Key parameters include bond angles (e.g., C–S–C ≈ 98°) and dihedral angles (e.g., −176.47° for phenyl ring orientation) derived from crystallographic data. These models predict redox behavior and absorption spectra relevant to photophysical applications .

Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?

Cross-validation techniques include:

  • NMR/MS complementarity : Matching molecular ion peaks (MS) with proton integration (NMR) to confirm stoichiometry.
  • X-ray refinement : Using R-factor analysis (R[F2>2σ(F2)]=0.037R[F^2 > 2σ(F^2)] = 0.037) to resolve ambiguities in bond lengths/angles .
  • Variable temperature NMR : Detecting dynamic effects or conformational flexibility .

Q. How are byproducts like 3-(methylsulfonyl)-10H-phenothiazine detected and minimized during synthesis?

Impurity profiling employs HPLC-MS and crystallographic screening. For example, 3-(methylsulfonyl) derivatives form via sulfonation side reactions. Mitigation includes:

  • Reagent purity : Using anhydrous conditions to prevent unintended sulfonation.
  • Chromatographic purification : Gel permeation or silica gel chromatography to isolate target compounds .

Q. What assays evaluate the biological activity of 3-(phenylsulfonyl)-10H-phenothiazine derivatives?

Phenothiazine-based compounds are screened for histone deacetylase (HDAC) inhibition using:

  • Enzyme inhibition assays : Measuring IC50_{50} values against recombinant HDAC isoforms.
  • Cell viability tests : Assessing anti-proliferative effects in cancer cell lines (e.g., via MTT assays).
  • Molecular docking : Simulating interactions with HDAC active sites to guide structural modifications .

Methodological Considerations

Q. What crystallographic parameters are critical for refining 3-(phenylsulfonyl)-10H-phenothiazine structures?

Key parameters include:

  • Unit cell dimensions : Triclinic systems require precise measurement of a,b,c,α,β,γa, b, c, α, β, γ.
  • Absorption correction : Numerical methods (e.g., NUMABS) account for MoKα radiation (λ=0.22\lambda = 0.22 Å) attenuation.
  • H-atom placement : Constrained refinement using SHELXL software to model hydrogen positions .

Q. How do substituents influence the photophysical properties of phenothiazine derivatives?

Electron-withdrawing groups (e.g., –SO2_2Ph) redshift absorption spectra by stabilizing LUMO levels. Time-dependent DFT (TD-DFT) simulations correlate experimental UV-Vis peaks (e.g., 450–500 nm) with electronic transitions, guiding applications in optoelectronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.